(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
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Overview
Description
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with nitro and methyl groups, and an ethanimidamide moiety linked to a methoxybenzoyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, nitration, and subsequent functionalization to introduce the ethanimidamide and methoxybenzoyl groups.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution of the methoxy group can yield various derivatives.
Scientific Research Applications
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID: Similar pyrazole structure but lacks the nitro and ethanimidamide groups.
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANONE: Contains the nitro group but differs in the functional groups attached to the pyrazole ring.
Uniqueness
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(4-METHOXYBENZOYL)OXY]ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17N5O5 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H17N5O5/c1-9-14(20(22)23)10(2)19(17-9)8-13(16)18-25-15(21)11-4-6-12(24-3)7-5-11/h4-7H,8H2,1-3H3,(H2,16,18) |
InChI Key |
QYFSMFKHOVEQNY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=C(C=C2)OC)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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